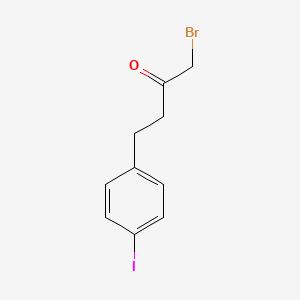

1-Bromo-4-(4-iodophenyl)butan-2-one

Vue d'ensemble

Description

“1-Bromo-4-(4-iodophenyl)butan-2-one” is a chemical compound with the molecular formula C10H10BrIO . It is used in various chemical reactions and has a molecular weight of 352.99 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a butanone backbone with a bromine atom attached to the first carbon and an iodophenyl group attached to the fourth carbon .Applications De Recherche Scientifique

Synthetic Chemistry Applications

In synthetic chemistry, bromo- and iodo- phenyl compounds like "1-Bromo-4-(4-iodophenyl)butan-2-one" are crucial intermediates in the preparation of biologically active molecules and materials. For instance, compounds with bromo and iodo substituents are often used in cross-coupling reactions, such as the Suzuki and Stille coupling, which are pivotal for creating carbon-carbon bonds in complex organic synthesis (Qiu et al., 2009). These methodologies enable the synthesis of pharmaceuticals, agrochemicals, and organic materials by allowing for the construction of diverse and complex architectures.

Materials Science and Catalysis

In materials science, brominated and iodinated organic compounds are used as precursors for the development of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic materials. The presence of halogen atoms can influence the electronic properties of materials, making them suitable for applications in electronics and optoelectronics. Additionally, halogenated butanones have potential applications in catalysis, serving as ligands or organocatalysts that facilitate various chemical transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions (Tateiwa & Uemura, 1997).

Environmental and Green Chemistry

From an environmental perspective, the study and application of brominated organic compounds also extend to their impact on environmental pollution and the development of green synthetic methodologies. Understanding the environmental fate, bioaccumulation, and potential toxic effects of brominated compounds is essential for assessing their ecological impact and for designing safer chemicals. For instance, research on polybrominated dibenzo-p-dioxins and dibenzofurans, which are structurally related to "this compound," highlights the importance of monitoring and mitigating the environmental risks associated with brominated organic pollutants (Koch & Sures, 2018).

Safety and Hazards

The safety data sheet for “1-Bromo-4-(4-iodophenyl)butan-2-one” indicates that it is hazardous . It is highly flammable and causes skin and eye irritation . Precautions should be taken while handling this compound, including wearing protective clothing and avoiding heat, sparks, open flames, and hot surfaces .

Propriétés

IUPAC Name |

1-bromo-4-(4-iodophenyl)butan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrIO/c11-7-10(13)6-3-8-1-4-9(12)5-2-8/h1-2,4-5H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZLYKKDTTIAQDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)CBr)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrIO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

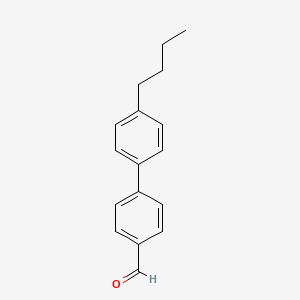

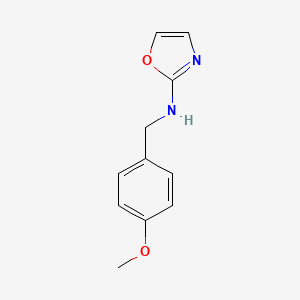

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid](/img/structure/B3169996.png)

![2',4'-Dichloro-[1,1'-biphenyl]-4-amine](/img/structure/B3170004.png)

![[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]amine](/img/structure/B3170026.png)

![1-[(3-Fluorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B3170037.png)

![N-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]propan-1-amine](/img/structure/B3170061.png)